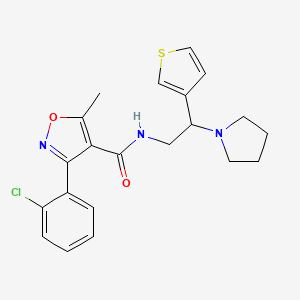

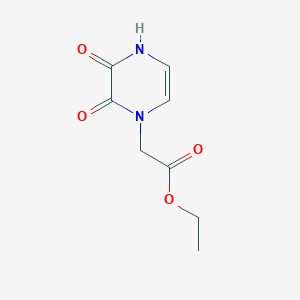

2-(3-羟基-2-氧代吡嗪-1(2H)-基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyranone and is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . It belongs to the class of pyranone compounds, most of which have a caramel-like aroma .

Synthesis Analysis

The synthesis of this compound involves refluxing a solution of glucose and piperidine in ethanol under an argon atmosphere . Acetic acid is added and the mixture is further heated . The reaction solution is diluted with water and the γ-pyranone is extracted with ethyl acetate . The crude product is purified by column chromatography (silica gel) and high vacuum distillation . Finally, the product is recrystallized from hexane to obtain the title compound .Physical And Chemical Properties Analysis

The compound has a melting point of 75 - 78°C and a predicted boiling point of 281.1±40.0 °C . Its density is predicted to be 1.482±0.06 g/cm3 . It is slightly soluble in chloroform and methanol . The compound is a solid and has a pale yellow to pale beige color . It is moisture sensitive .科学研究应用

合成和生物活性

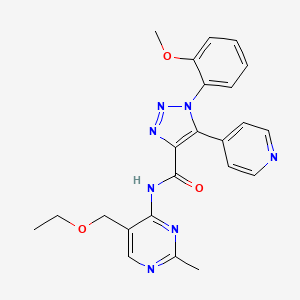

2-(3-羟基-2-氧代吡嗪-1(2H)-基)乙酸乙酯已被用于各种合成途径,从而生成具有潜在生物活性的新化合物。例如,它参与了复杂杂环的合成,促进了具有潜在药理应用的新分子的开发。研究表明,它在生成对某些癌细胞系增殖表现出明显抑制作用的化合物中具有实用性,突出了其在药物化学研究中的重要性 (Liu et al., 2018).

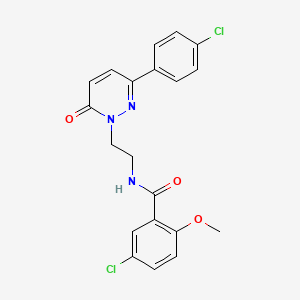

抗氧化和抗炎特性

研究还发现了由 2-(3-羟基-2-氧代吡嗪-1(2H)-基)乙酸乙酯合成的化合物的抗氧化和抗炎潜力。这些化合物源自海洋真菌和海藻等天然来源,表现出显着的抗氧化活性。它们已显示出抑制促炎酶的作用,表明它们作为先导化合物在开发具有最小副作用的新型抗炎药中的潜力 (Makkar & Chakraborty, 2018).

抗菌活性

此外,已评估由 2-(3-羟基-2-氧代吡嗪-1(2H)-基)乙酸乙酯合成的衍生物的抗菌活性。研究表明,这些化合物具有对抗多种致病菌的能力,为开发新型抗菌剂提供了有希望的途径。这在当前抗生素耐药性日益严重的时代尤其关键,在这个时代,迫切需要新型抗菌物质 (Asif et al., 2021).

化学选择性合成

2-(3-羟基-2-氧代吡嗪-1(2H)-基)乙酸乙酯在化学选择性合成过程中用作一种多功能中间体。它已被用于生产各种产品,从简单的杂环到具有多种生物活性的复杂分子。这些合成的化学选择性允许有效生成目标分子,强调了该化合物在有机合成和药物发现工作中的实用性 (Pretto et al., 2019).

未来方向

属性

IUPAC Name |

ethyl 2-(2,3-dioxo-1H-pyrazin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-2-14-6(11)5-10-4-3-9-7(12)8(10)13/h3-4H,2,5H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIWYZDBGDASKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CNC(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-hydroxy-2-oxopyrazin-1(2H)-yl)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2628508.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2628509.png)

![1-[(3-chlorophenyl)methyl]-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2628513.png)

![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)